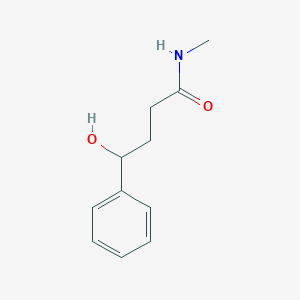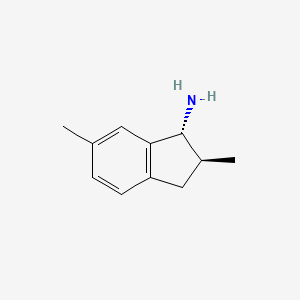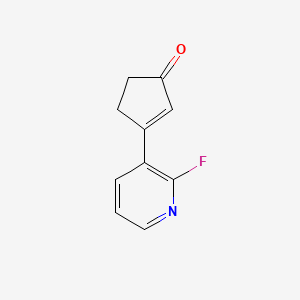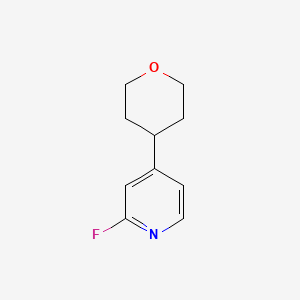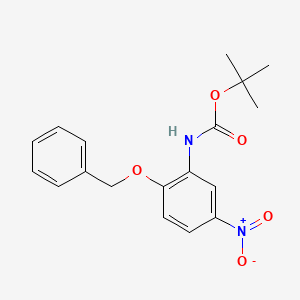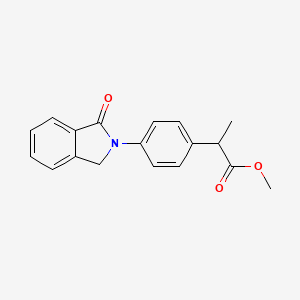
Methyl 2-(4-(1-oxoisoindolin-2-yl)phenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 2-(4-(1-oxoisoindolin-2-yl)phenyl)propanoate is a chemical compound derived from indoprofen, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. Indoprofen was withdrawn from the market due to adverse reactions, including carcinogenicity in animal studies
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of indoprofen methyl derivative typically involves the esterification of indoprofen. This process can be achieved through the reaction of indoprofen with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of indoprofen methyl derivative follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and stringent quality control measures ensures the production of a compound suitable for further applications.
化学反応の分析
Types of Reactions: Methyl 2-(4-(1-oxoisoindolin-2-yl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents such as sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Methyl 2-(4-(1-oxoisoindolin-2-yl)phenyl)propanoate has been explored for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory and analgesic properties, although its use is limited due to safety concerns.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of indoprofen methyl derivative involves the inhibition of cyclooxygenase enzymes (prostaglandin G/H synthase 1 and 2), which are key enzymes in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain . Additionally, it may interact with other molecular targets such as C-X-C chemokine receptors, contributing to its anti-inflammatory effects .
類似化合物との比較
Ibuprofen: Another NSAID with similar anti-inflammatory properties but different chemical structure.
Ketoprofen: Shares structural similarities with indoprofen but has different pharmacokinetic properties.
Naproxen: An NSAID with a longer half-life and different side effect profile.
Uniqueness: Its methyl group can affect its solubility, stability, and reactivity compared to other NSAIDs .
特性
分子式 |
C18H17NO3 |
|---|---|
分子量 |
295.3 g/mol |
IUPAC名 |
methyl 2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoate |
InChI |
InChI=1S/C18H17NO3/c1-12(18(21)22-2)13-7-9-15(10-8-13)19-11-14-5-3-4-6-16(14)17(19)20/h3-10,12H,11H2,1-2H3 |
InChIキー |
QFACKQCLIVEQPK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine](/img/structure/B8588637.png)
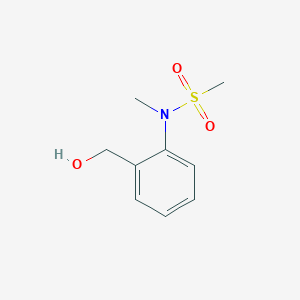
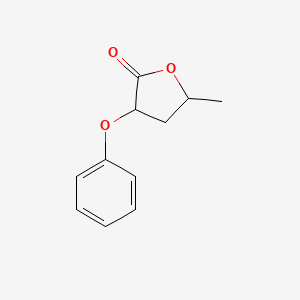

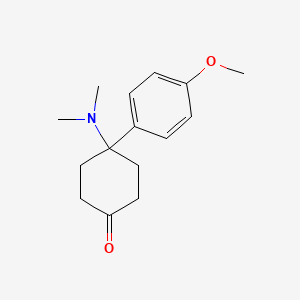
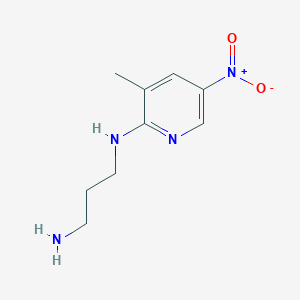
![6-Hydroxy-5,7,8-trimethyl-spiro[2H-1-benzopyran-2,1'-cyclobutan]-4(3H)-one](/img/structure/B8588671.png)
![Tert-butyl 2-((methylsulfonyl)oxy)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B8588672.png)
